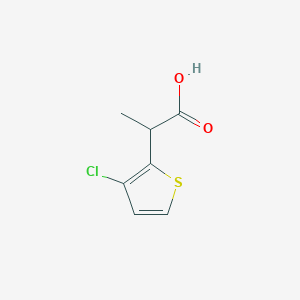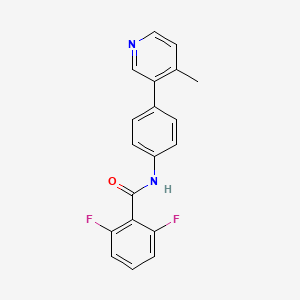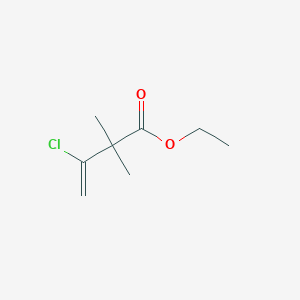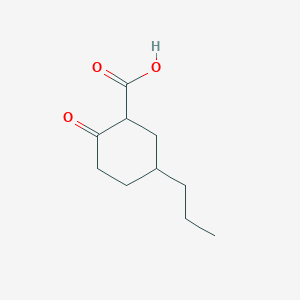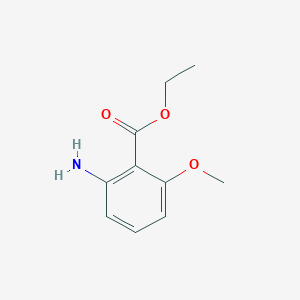![molecular formula C17H14F2O4 B15241626 (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid](/img/structure/B15241626.png)
(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a difluoromethoxy and a methoxy group attached to a phenyl ring, along with a phenylprop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)-3-methoxybenzaldehyde and phenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 4-(difluoromethoxy)-3-methoxybenzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the corresponding chalcone intermediate.
Oxidation: The chalcone intermediate is then subjected to an oxidation reaction using an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.
Substitution: Reagents such as nitric acid, bromine, and sulfuric acid are used for electrophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets and pathways makes it a promising compound for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
作用機序
The mechanism of action of (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of difluoromethoxy and methoxy groups enhances its binding affinity and specificity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(2E)-3-[4-(Methoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid: Lacks the difluoromethoxy group.
(2E)-3-[4-(Difluoromethoxy)-3-hydroxyphenyl]-2-phenylprop-2-enoic acid: Contains a hydroxy group instead of a methoxy group.
(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enal: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness
The presence of both difluoromethoxy and methoxy groups in (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid imparts unique chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it distinct from similar compounds.
特性
分子式 |
C17H14F2O4 |
|---|---|
分子量 |
320.29 g/mol |
IUPAC名 |
(E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C17H14F2O4/c1-22-15-10-11(7-8-14(15)23-17(18)19)9-13(16(20)21)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,20,21)/b13-9+ |
InChIキー |
XYTPLKCHYHAXDC-UKTHLTGXSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C(\C2=CC=CC=C2)/C(=O)O)OC(F)F |
正規SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)

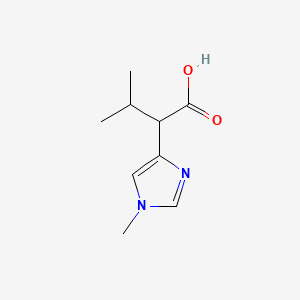
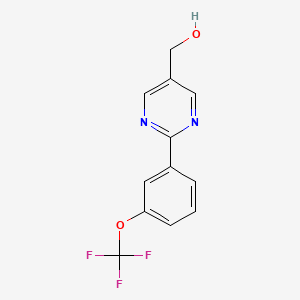
![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)

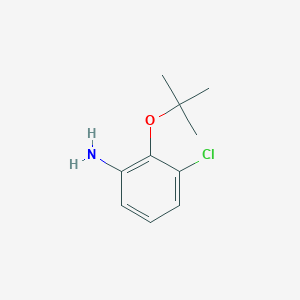
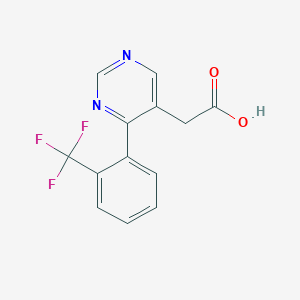
![tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B15241584.png)
